N-Methyl-4-chlorobenzylamine hydrochloride
CAS No.: 65542-24-7
Cat. No.: VC2460201
Molecular Formula: C8H11Cl2N
Molecular Weight: 192.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65542-24-7 |
---|---|
Molecular Formula | C8H11Cl2N |
Molecular Weight | 192.08 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |
Standard InChI Key | APSVTQIASNIYIM-UHFFFAOYSA-N |
SMILES | CNCC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES | CNCC1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Basic Properties
N-Methyl-4-chlorobenzylamine hydrochloride is a hydrochloride salt with the molecular formula C8H11Cl2N . It is characterized by a benzyl ring with a chlorine atom at the para position, and a methylamine group attached to the benzyl carbon. The nitrogen atom is protonated and paired with a chloride counter-ion, forming the hydrochloride salt. This compound is systematically identified through various chemical nomenclature systems.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 65542-24-7 |
IUPAC Name | 1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride |
Molecular Weight | 192.08 g/mol |
Molecular Formula | C8H11Cl2N |
InChI | InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |
InChIKey | APSVTQIASNIYIM-UHFFFAOYSA-N |
SMILES | CNCC1=CC=C(C=C1)Cl.Cl |
These identification parameters are critical for accurate referencing in scientific literature and chemical databases . The compound exists as a salt form of its parent compound (CID 66905), N-Methyl-4-chlorobenzylamine, which has the formula C8H10ClN before protonation .
Structural Analysis and Related Compounds
N-Methyl-4-chlorobenzylamine hydrochloride features a distinct chemical structure that determines its reactivity and applications. Understanding this structure in comparison to similar compounds provides insight into its chemical behavior and potential uses.
Structural Features
The compound consists of a benzene ring substituted with a chlorine atom at the para position (4-position). Attached to this ring is a methylaminomethyl group (-CH2-NH-CH3), where the nitrogen atom is protonated to form the hydrochloride salt. This structure confers specific chemical properties that differentiate it from related compounds.
Comparison with Similar Compounds
Several structurally related compounds share similarities with N-Methyl-4-chlorobenzylamine hydrochloride but differ in key aspects:
Compound | Structural Difference | Formula |
---|---|---|
N-Methylbenzylamine | Lacks the chlorine atom on the benzyl ring | C8H11N |
4-Chlorobenzylamine | Lacks the methyl group on the nitrogen atom | C7H8ClN |
4-Chlorobenzylamine hydrochloride | Lacks the methyl group on the nitrogen atom but includes the HCl salt | C7H9Cl2N |
N-Methyl-4-chlorophenethylamine | Has an additional methylene group in the chain | C9H12ClN |
These structural variations, though subtle, significantly impact the physicochemical properties and reactivity of these compounds. The presence of both the methyl group on the nitrogen and the chlorine atom on the benzyl ring imparts unique characteristics to N-Methyl-4-chlorobenzylamine hydrochloride that make it valuable in various applications.
Synthesis Methods
Various synthetic routes can be employed to prepare N-Methyl-4-chlorobenzylamine hydrochloride, with the selection of method typically dependent on available starting materials, desired purity, and scale of production.
Synthesis from 4-Chlorobenzyl Chloride
One of the most straightforward and efficient methods involves the reaction of 4-chlorobenzyl chloride with methylamine:
Reaction Scheme:
-
4-Chlorobenzyl chloride + Methylamine → N-Methyl-4-chlorobenzylamine
-
N-Methyl-4-chlorobenzylamine + HCl → N-Methyl-4-chlorobenzylamine hydrochloride
Procedure:
To a stirred solution of 4-chlorobenzyl chloride in tetrahydrofuran (THF) under nitrogen at 0°C, methylamine solution in water is added and the reaction is allowed to progress at room temperature overnight. After removal of the solvent by rotary evaporation and water by azeotroping with toluene, the crude product is purified by column chromatography. The free base is then converted to the hydrochloride salt by treatment with HCl .
Reaction Parameters:
Parameter | Value |
---|---|
Yield | 81% (for free base) |
Solvent | THF/Water |
Temperature | 0°C to room temperature |
Reaction Time | Overnight |
Purification | Column chromatography |
Eluent | EtOAc (100%) followed by EtOAc:MeOH:NEt3 (92:5:3) |
This synthetic approach provides high yields and good purity, making it suitable for both laboratory and industrial-scale preparations .
Alternative Synthesis Methods
Alternative synthetic routes may involve reductive amination of 4-chlorobenzaldehyde with methylamine, followed by salt formation with HCl. This approach can be useful when 4-chlorobenzaldehyde is more readily available than 4-chlorobenzyl chloride .
Chemical Reactivity
N-Methyl-4-chlorobenzylamine hydrochloride exhibits versatile chemical reactivity, participating in various types of reactions that make it valuable as a building block in chemical synthesis.
Types of Reactions
The compound can undergo several types of reactions:
Nucleophilic Substitutions
The chlorine atom on the benzyl ring can be substituted with various nucleophiles under appropriate conditions, leading to a wide range of functionalized derivatives.
Salt Formation and Acid-Base Reactions
As a salt, N-Methyl-4-chlorobenzylamine hydrochloride can be converted back to its free base form through treatment with base. The free base can then participate in various reactions involving the secondary amine functionality.
N-Alkylation Reactions
The secondary amine in the free base form can undergo further alkylation to form tertiary amines or quaternary ammonium salts, expanding the structural diversity of derivatives.
Formation of Amides and Related Compounds
Reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids can lead to the formation of amides, which are important structural motifs in many pharmaceutically active compounds.
Applications in Research and Medicine
N-Methyl-4-chlorobenzylamine hydrochloride and its derivatives have found various applications in research and potentially in medicinal chemistry.
Building Block in Chemical Synthesis
Due to its reactive functional groups, N-Methyl-4-chlorobenzylamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its use has been documented in the preparation of various compounds of interest in medicinal chemistry and materials science.
Applications in Drug Discovery
The structural features of N-Methyl-4-chlorobenzylamine hydrochloride make it potentially useful in drug discovery efforts, particularly as a scaffold for developing compounds that target specific biological receptors or enzymes.
Manufacturer | Package Size | Price (USD) |
---|---|---|
Ambeed | 1g | $16.00 |
Ambeed | 5g | $51.00 |
Ambeed | 10g | $86.00 |
Ambeed | 25g | $186.00 |
AK Scientific | 25g | $237.00 |
Alichem | 25g | $415.52 |
Alichem | 100g | $461.04 |
American Custom Chemicals | 5mg | $502.18 |
This pricing information, while potentially outdated, provides insight into the relative cost of the compound based on quantity and supplier .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume